REACTION_CXSMILES
|
CI.[NH2:3][C:4]1[CH:9]=[C:8](N)[NH:7][C:6](=[S:11])[N:5]=1>[OH-].[Na+]>[NH2:5][C:6]([NH2:7])=[S:11].[C:8](#[N:7])[CH2:9][C:4]#[N:3] |f:2.3|
|
Name
|
|
Quantity
|
169 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
146 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(NC(=C1)N)=S
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=S)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC#N)#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CI.[NH2:3][C:4]1[CH:9]=[C:8](N)[NH:7][C:6](=[S:11])[N:5]=1>[OH-].[Na+]>[NH2:5][C:6]([NH2:7])=[S:11].[C:8](#[N:7])[CH2:9][C:4]#[N:3] |f:2.3|
|
Name
|
|
Quantity
|
169 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
146 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(NC(=C1)N)=S
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=S)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC#N)#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CI.[NH2:3][C:4]1[CH:9]=[C:8](N)[NH:7][C:6](=[S:11])[N:5]=1>[OH-].[Na+]>[NH2:5][C:6]([NH2:7])=[S:11].[C:8](#[N:7])[CH2:9][C:4]#[N:3] |f:2.3|
|
Name
|
|
Quantity
|
169 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
146 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(NC(=C1)N)=S
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=S)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC#N)#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CI.[NH2:3][C:4]1[CH:9]=[C:8](N)[NH:7][C:6](=[S:11])[N:5]=1>[OH-].[Na+]>[NH2:5][C:6]([NH2:7])=[S:11].[C:8](#[N:7])[CH2:9][C:4]#[N:3] |f:2.3|
|
Name
|
|
Quantity
|
169 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
146 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(NC(=C1)N)=S
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=S)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC#N)#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |